

Methyl 2-amino-5-fluoro-4-methylbenzoate chemical properties

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Compound of Interest

Compound Name:	Methyl 2-amino-5-fluoro-4-methylbenzoate
Cat. No.:	B1426691

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An In-depth Technical Guide to **Methyl 2-amino-5-fluoro-4-methylbenzoate**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and applications of **Methyl 2-amino-5-fluoro-4-methylbenzoate** (CAS No: 929214-84-6).^{[1][2][3][4]} Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this compound, highlighting its significance as a versatile building block in the synthesis of complex pharmaceutical agents. The strategic placement of amino, fluoro, and methyl groups on the benzoate scaffold makes it a valuable intermediate, particularly in the development of novel therapeutics.^{[5][6]}

Core Chemical and Physical Properties

Methyl 2-amino-5-fluoro-4-methylbenzoate is a substituted aromatic ester. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a methyl group on the benzene ring creates a unique electronic and steric environment that influences its reactivity and utility in organic synthesis.

Structural and General Data

The fundamental properties of the compound are summarized in the table below. Proper storage in a dry, sealed container at 2-8°C, protected from light, is recommended to maintain its integrity.[\[5\]](#)[\[6\]](#)

Property	Value	Source(s)
CAS Number	929214-84-6	[2] [3]
Molecular Formula	C ₉ H ₁₀ FNO ₂	[2] [3] [6]
Molecular Weight	183.18 g/mol	[2] [3] [6]
IUPAC Name	methyl 2-amino-5-fluoro-4-methylbenzoate	N/A
SMILES	CC1=CC(=C(C=C1F)C(=O)OC)N	[2]
Purity	≥98% (typical)	[3]
Storage Conditions	2-8°C, protected from light, dry, sealed	[5] [6]

Chemical Structure Visualization

The arrangement of functional groups is crucial to the molecule's function in synthetic chemistry.

Caption: 2D structure of **Methyl 2-amino-5-fluoro-4-methylbenzoate**.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of synthetic intermediates. While specific spectra for this exact compound are not publicly available, its profile can be reliably predicted based on the analysis of structurally similar molecules.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
 - Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.
 - Amine (NH_2) Protons: A broad singlet, typically in the δ 4.0-5.5 ppm range, which can exchange with D_2O .
 - Ester Methyl (O-CH_3) Protons: A sharp singlet around δ 3.8 ppm.[8]
 - Ring Methyl (Ar-CH_3) Protons: A singlet around δ 2.1-2.4 ppm.
- ^{13}C NMR: The carbon NMR would provide complementary information.
 - Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 165-168 ppm.[8]
 - Aromatic Carbons: Multiple signals between δ 110-155 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
 - Ester Methyl Carbon (O-CH_3): A signal around δ 52 ppm.[8]
 - Ring Methyl Carbon (Ar-CH_3): A signal in the aliphatic region, around δ 15-20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.[7][12]

- N-H Stretching: Symmetric and asymmetric stretches for the primary amine group are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region.
- C-H Stretching: Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl groups appear just below 3000 cm^{-1} .[7]
- C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around $1700\text{-}1725\text{ cm}^{-1}$.

- C-F Stretching: A strong band for the carbon-fluorine bond is typically found in the 1200-1300 cm^{-1} region.
- C-O Stretching: The C-O stretch of the ester will appear in the 1100-1300 cm^{-1} range.

Mass Spectrometry (MS)

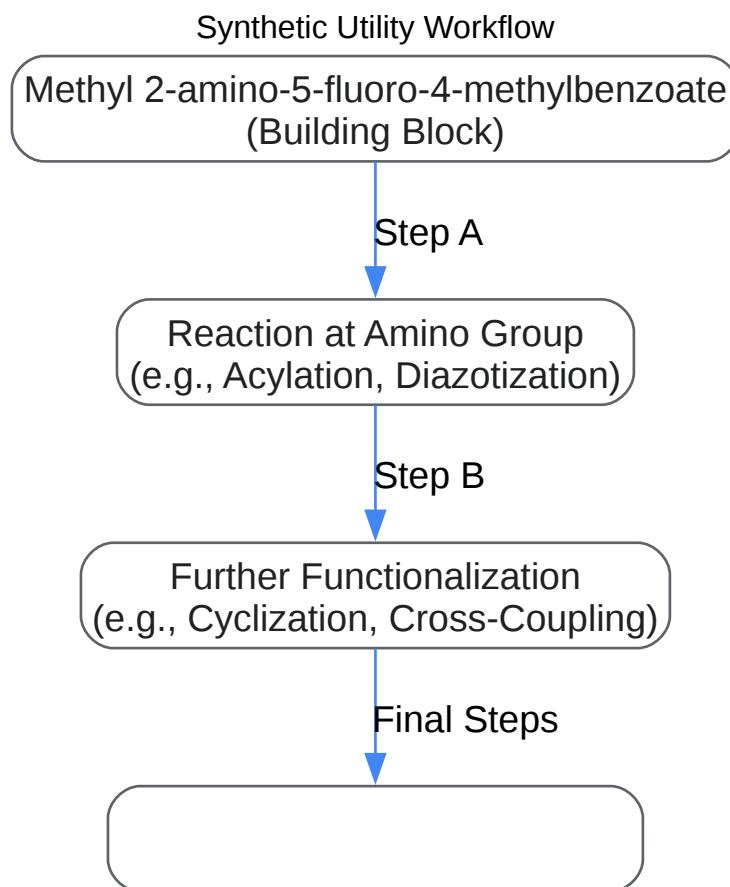
Mass spectrometry is used to confirm the molecular weight. For **Methyl 2-amino-5-fluoro-4-methylbenzoate**, the expected molecular ion peak (M^+) in an electron ionization (EI) mass spectrum would be at an m/z ratio corresponding to its molecular weight, 183.18.

Synthesis, Reactivity, and Applications

Role in Pharmaceutical Synthesis

Methyl 2-amino-5-fluoro-4-methylbenzoate serves as a crucial intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).^{[5][6]} Its structure is a valuable building block for creating compounds targeting diseases like cancer and microbial infections.^{[5][6]}

The strategic inclusion of fluorine is a common tactic in modern drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.^[13] The amino group provides a reactive handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic rings.



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Caption: Role as an intermediate in multi-step API synthesis.

Chemical Reactivity

- Amino Group: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It is also susceptible to diazotization reactions when treated with nitrous acid, which can then be used to introduce a wide variety of other functional groups (e.g., -OH, -CN, -I).[14]
- Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification). This allows for subsequent amide coupling reactions.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methyl groups. The positions of substitution are directed by the combined electronic and

steric effects of all substituents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for closely related aminobenzoates suggest that it should be handled with care. For instance, related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[15]

GHS Hazard Information (Anticipated)

Based on analogous structures, the following GHS classifications are likely applicable:

- Acute Toxicity, Oral (Warning)[15]
- Skin Irritation (Warning)[15]
- Serious Eye Irritation (Warning)[15]
- Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning)[15]

Recommended Personal Protective Equipment (PPE)

When handling this chemical, appropriate personal protective equipment should be worn:

- Eye/Face Protection: Wear tightly fitting safety goggles.[16]
- Skin Protection: Wear impervious, chemical-resistant gloves and clothing.[16]
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

Experimental Protocol: NMR Sample Preparation

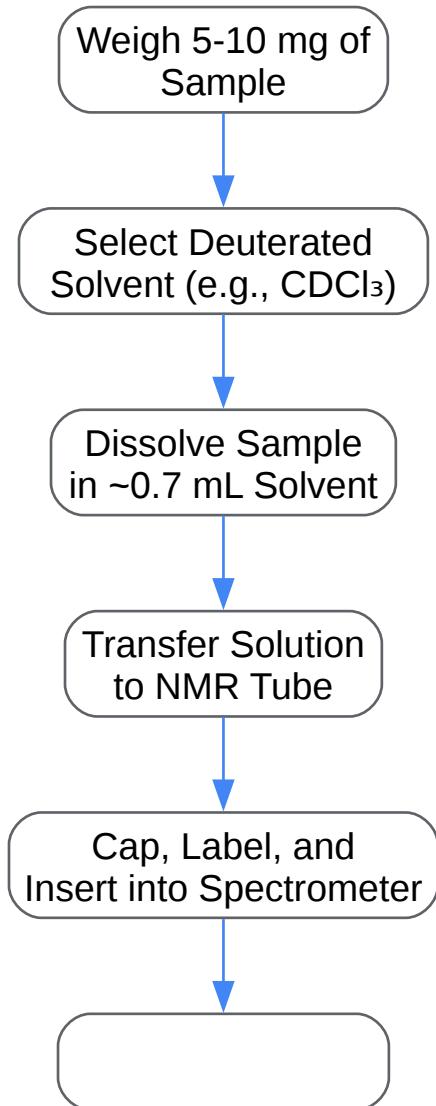
Accurate structural confirmation via NMR spectroscopy requires meticulous sample preparation. The following is a standard protocol for acquiring a ^1H NMR spectrum of a solid

organic compound like **Methyl 2-amino-5-fluoro-4-methylbenzoate**.^[8]

Step-by-Step Methodology

- Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl_3) or DMSO-d₆. CDCl_3 is often a good first choice for non-polar to moderately polar compounds.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.
- Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.
- Internal Standard: If the solvent does not contain an internal standard, add a small drop of a solution containing tetramethylsilane (TMS).
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
- Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and spectrum acquisition according to the instrument's standard operating procedure.

NMR Sample Preparation Workflow

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Caption: Standard workflow for preparing an NMR sample.

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